Cas no 35150-42-6 (Benzenamine,2-(2,2-di-1H-indol-3-ylethyl)-N-[[4-(1-methylethyl)phenyl]methylene]-)
![Benzenamine,2-(2,2-di-1H-indol-3-ylethyl)-N-[[4-(1-methylethyl)phenyl]methylene]- structure](https://fr.kuujia.com/scimg/cas/35150-42-6x500.png)
35150-42-6 structure
Nom du produit:Benzenamine,2-(2,2-di-1H-indol-3-ylethyl)-N-[[4-(1-methylethyl)phenyl]methylene]-
Numéro CAS:35150-42-6
Le MF:C34H31N3
Mégawatts:481.630048036575
CID:321287
Benzenamine,2-(2,2-di-1H-indol-3-ylethyl)-N-[[4-(1-methylethyl)phenyl]methylene]- Propriétés chimiques et physiques
Nom et identifiant
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- Benzenamine,2-(2,2-di-1H-indol-3-ylethyl)-N-[[4-(1-methylethyl)phenyl]methylene]-
- AG 8
- AG 8(antioxidant)
- Benzenamine, 2-(2,2-di-1H-indol-3-ylethyl)-N-[[4-(1-methylethyl)phenyl]methylene]-
-
- Piscine à noyau: 1S/C34H31N3/c1-23(2)25-17-15-24(16-18-25)20-35-32-12-6-3-9-26(32)19-29(30-21-36-33-13-7-4-10-27(30)33)31-22-37-34-14-8-5-11-28(31)34/h3-18,20-23,29,36-37H,19H2,1-2H3
- La clé Inchi: HOMVTKAUZDFBCF-UHFFFAOYSA-N
- Sourire: C1(N=CC2=CC=C(C(C)C)C=C2)=CC=CC=C1CC(C1C2=C(NC=1)C=CC=C2)C1C2=C(NC=1)C=CC=C2
Propriétés calculées
- Qualité précise: 481.25203
Propriétés expérimentales
- Dense: 1.14±0.1 g/cm3(Predicted)
- Point d'ébullition: 691.1±55.0 °C(Predicted)
- Le PSA: 43.94
- Le PKA: 16.69±0.30(Predicted)
Benzenamine,2-(2,2-di-1H-indol-3-ylethyl)-N-[[4-(1-methylethyl)phenyl]methylene]- Littérature connexe
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1. Book reviews
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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